![molecular formula C9H14N6O2 B2386206 N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 941983-81-9](/img/structure/B2386206.png)
N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is a compound that falls under the category of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . The chemistry of pyrimidopyrimidines has gained great importance as a result of the diverse biological applications and the synthetic importance on the large scale .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various chemical transformations . For instance, a novel series of pyrido[2,3-d]pyrimidines were synthesized via different chemical transformations starting from pyrazolo[3,4-b]pyridin-6-yl)-N,N-dimethylcarbamimidic chloride . This was prepared from the reaction of o-aminonitrile and phosogen iminiumchloride .
Molecular Structure Analysis
The molecular formula of “N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine” is C9H14N6O2 . It has an average mass of 238.247 Da and a monoisotopic mass of 238.117828 Da .
Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . For instance, functionalization at position 7 of the tricyclic scaffold was accomplished, before or after cyclization step, by palladium-catalyzed Suzuki-Miyaura cross-coupling .
Scientific Research Applications
Anticancer Activity
Triazoles have gained attention due to their potential as anticancer agents. Several derivatives, including those containing the triazole scaffold, have demonstrated promising activity against cancer cells. For instance, Itraconazole , Fluconazole , and Voriconazole —commonly used antifungals—contain triazole moieties and exhibit antitumor effects . Further research into the specific anticancer mechanisms of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine could provide valuable insights.
Antiviral Properties
Triazoles also show potential as antiviral agents. Ribavirin , a broad-spectrum antiviral drug used in hepatitis treatment, contains a triazole ring. Investigating the antiviral activity of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine may reveal novel therapeutic options .
Antibacterial Effects
Certain triazole derivatives exhibit antibacterial properties. Research has focused on compounds like Itraconazole and Fluconazole . Exploring the antibacterial potential of N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine against specific bacterial strains could be valuable .
Antituberculosis Activity
Triazoles have been investigated for their antituberculosis effects. Ketoconazole , a triazole-containing drug, shows promise in this area. Evaluating N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine’s impact on tuberculosis could contribute to the development of new treatments .
Agrochemical Applications
Triazoles find use in agrochemistry. Their unique structure allows them to interact with enzymes and receptors, making them potential candidates for crop protection. Investigating whether N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine has any agrochemical properties could be insightful .
Material Chemistry
Triazoles play a role in material chemistry. They have been incorporated into various materials, including polymers and supramolecular assemblies. While specific studies on N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine are limited, exploring its material-related applications may yield interesting findings .
Mechanism of Action
Target of Action
The primary target of N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest .
Result of Action
The inhibition of CDK2 by N-(2,2-dimethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells , particularly in cancer cells that rely on rapid cell division for their growth and survival .
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2/c1-15-9-7(13-14-15)8(11-5-12-9)10-4-6(16-2)17-3/h5-6H,4H2,1-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDUDKPFHIHVMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.